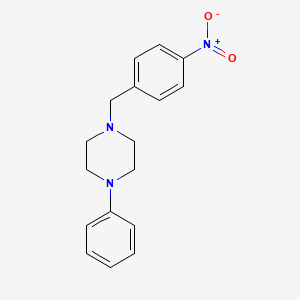![molecular formula C18H16N4O2 B5146884 N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of PARP-1. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been shown to interact with the TRPM8 channel, leading to a decrease in its activity and a reduction in cold sensation. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of PARP-1, leading to a decrease in DNA repair and increased cell death.
Biochemical and Physiological Effects
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in cellular signaling and neurotransmitter release. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of PARP-1, leading to decreased DNA repair and increased cell death. Additionally, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is its potential as a research tool for studying ion channel function and PARP-1 inhibition. It has been shown to be effective in modulating the activity of the TRPM8 channel and inhibiting the activity of PARP-1, making it a useful tool for investigating the roles of these proteins in various biological processes. However, one of the limitations of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide. One area of interest is the development of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide analogs with improved potency and selectivity for ion channels and PARP-1. Another area of interest is the investigation of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide's potential therapeutic applications, particularly in the treatment of diseases involving ion channel dysfunction or PARP-1 overactivity. Finally, further research is needed to fully understand the mechanism of action of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide and its effects on cellular signaling and neurotransmitter release.
Méthodes De Synthèse
The synthesis of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide involves the reaction of 2-chloronicotinic acid with 2-(6-methylpyridin-3-yloxy)pyridine in the presence of a base, followed by N-methylation using dimethyl sulfate. The resulting product is purified using chromatography, yielding N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide as a white solid.
Applications De Recherche Scientifique
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, including the TRPM8 channel, which is involved in the sensation of cold. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-7-8-15(12-21-13)24-18-14(5-4-10-20-18)11-22-17(23)16-6-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJNPHWRALZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)